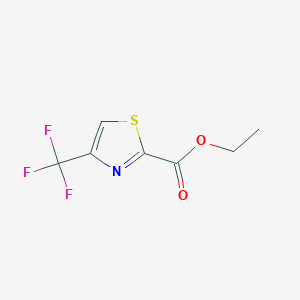

Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate

Description

Nomenclature and Identification

Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate is officially registered under the Chemical Abstracts Service number 79247-86-2, providing a unique identifier for this specific molecular entity. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the primary name being this compound. Alternative nomenclature systems recognize this compound through various synonymous designations, including 4-trifluoromethylthiazole-2-carboxylic acid ethyl ester, which emphasizes the ester functionality derived from the parent carboxylic acid.

The molecular formula C₇H₆F₃NO₂S accurately represents the atomic composition, indicating seven carbon atoms, six hydrogen atoms, three fluorine atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom. The compound's molecular weight is precisely calculated as 225.19 grams per mole, with an exact mass determination of 225.007126 atomic mass units. Additional identification codes include the MDL number MFCD08669898, which facilitates database searches and chemical inventory management.

| Property | Value | Reference |

|---|---|---|

| Chemical Abstracts Service Number | 79247-86-2 | |

| Molecular Formula | C₇H₆F₃NO₂S | |

| Molecular Weight | 225.19 g/mol | |

| Exact Mass | 225.007126 amu | |

| MDL Number | MFCD08669898 |

The systematic naming convention also encompasses the 2-thiazolecarboxylic acid, 4-(trifluoromethyl)-, ethyl ester designation, which explicitly identifies the thiazole ring system, the carboxylic acid functionality, the trifluoromethyl substituent position, and the ethyl ester modification. This comprehensive nomenclature system ensures accurate identification across different chemical databases and literature sources, facilitating research collaboration and information exchange within the scientific community.

Structural Classification

This compound belongs to the fundamental class of 1,3-thiazole derivatives, which are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms within the ring structure. The thiazole ring system exhibits significant pi-electron delocalization and demonstrates aromatic character, which is evidenced by the characteristic chemical shift patterns observed in proton nuclear magnetic resonance spectroscopy. The aromatic nature of the thiazole ring contributes to the compound's stability and influences its chemical reactivity patterns.

The structural classification extends to include trifluoromethyl-containing heterocycles, a specialized subset of organofluorine compounds that have gained prominence in medicinal chemistry and materials science. The trifluoromethyl group attached to the thiazole ring at the 4-position introduces significant electronic effects, altering the electron density distribution throughout the molecular framework. This electron-withdrawing substituent enhances the electrophilic character of certain positions within the thiazole ring while simultaneously affecting the overall molecular dipole moment and intermolecular interactions.

| Structural Feature | Classification | Electronic Effect |

|---|---|---|

| Thiazole Ring | Five-membered heterocycle | Aromatic stabilization |

| Trifluoromethyl Group | Electron-withdrawing substituent | Inductive effect |

| Ethyl Ester | Carboxylic acid derivative | Resonance stabilization |

| Heteroatoms | Nitrogen and sulfur | Lone pair interactions |

The ester functionality at the 2-position of the thiazole ring represents a carboxylic acid derivative that introduces additional reactivity sites and potential for chemical modification. The ethyl ester group provides both steric and electronic influences on the overall molecular behavior, affecting solubility properties, reactivity patterns, and potential biological activity. The combination of these structural elements creates a molecule with multiple reactive sites and diverse chemical behavior patterns.

From a topological perspective, the compound exhibits a polar surface area of 67.43 square angstroms, indicating significant potential for hydrogen bonding interactions and solvent accessibility. The calculated octanol-water partition coefficient (LogP) value of 1.92 suggests moderate lipophilicity, which influences membrane permeability and distribution properties. These structural parameters collectively define the compound's position within the chemical space of thiazole derivatives and trifluoromethyl-containing molecules.

Historical Context in Chemical Research

The development of trifluoromethyl-containing thiazole derivatives emerged from the broader historical evolution of organofluorine chemistry and heterocyclic synthesis methodologies. Thiazole chemistry itself has deep roots in organic synthesis, with the basic thiazole ring system being recognized as a component of naturally occurring compounds such as vitamin B₁ (thiamine). The incorporation of trifluoromethyl groups into heterocyclic frameworks represents a more recent advancement, driven by the recognition of fluorine's unique properties in modifying molecular behavior and biological activity.

The synthesis of trifluoromethyl-containing heterocycles has evolved significantly through the development of specialized reagents and methodologies. Early approaches to trifluoromethylation relied on harsh reaction conditions and limited substrate scope, but advances in radical chemistry and organometallic catalysis have expanded the accessibility of these compounds. The use of trifluoroacetimidoyl chlorides and related derivatives has emerged as a powerful tool for constructing trifluoromethyl-substituted heterocycles, including thiazole systems.

Recent synthetic methodologies have demonstrated the construction of trifluoromethyl-containing heterocycles through cascade annulation reactions, which provide efficient access to complex molecular architectures. The development of innate carbon-hydrogen trifluoromethylation protocols has revolutionized the field by enabling direct functionalization of heterocyclic substrates under mild conditions. These methodological advances have utilized benchtop-stable trifluoromethyl radical sources, such as sodium trifluoromethanesulfinate, to achieve productive reactions with electron-deficient heterocycles including thiazoles.

The historical progression of thiazole chemistry has revealed the importance of these heterocycles in medicinal applications, with numerous clinically used drugs containing thiazole scaffolds. The systematic exploration of structure-activity relationships has identified thiazole derivatives as valuable pharmacophores with diverse biological activities, including antiproliferative, antioxidant, and antimicrobial properties. The introduction of trifluoromethyl substituents into thiazole frameworks represents a logical extension of these investigations, aimed at enhancing metabolic stability and modifying physicochemical properties.

Contemporary research efforts continue to expand the synthetic accessibility and application scope of trifluoromethyl-thiazole derivatives through innovative synthetic strategies and mechanistic investigations. The development of scalable synthetic routes and the exploration of regioselectivity control mechanisms remain active areas of investigation, reflecting the ongoing importance of these compounds in chemical research and pharmaceutical development.

Propriétés

IUPAC Name |

ethyl 4-(trifluoromethyl)-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2S/c1-2-13-6(12)5-11-4(3-14-5)7(8,9)10/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSTFYCCCZHOTHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CS1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80634968 | |

| Record name | Ethyl 4-(trifluoromethyl)-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79247-86-2 | |

| Record name | Ethyl 4-(trifluoromethyl)-2-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79247-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(trifluoromethyl)-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications De Recherche Scientifique

Pharmaceutical Development

Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate serves as a crucial building block in the synthesis of numerous pharmaceutical agents. Its applications include:

- Anti-inflammatory and Analgesic Drugs : The compound's structure contributes to the development of drugs aimed at reducing inflammation and pain. Its lipophilicity, enhanced by the trifluoromethyl group, improves pharmacokinetic properties, leading to better drug efficacy and absorption in biological systems .

- Antimicrobial Agents : Research indicates that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungals .

- Enzyme Inhibition Studies : The compound is utilized in biochemical research to study enzyme interactions and inhibition mechanisms, which is essential for understanding various diseases and developing targeted therapies .

Agricultural Chemicals

In agriculture, this compound is employed in the formulation of agrochemicals:

- Herbicides and Fungicides : The compound's effectiveness in controlling pests and diseases in crops makes it an important ingredient in the development of environmentally friendly herbicides and fungicides. Its chemical stability and efficacy contribute to sustainable agricultural practices .

Material Science

The compound is also explored for its potential applications in material science:

- Advanced Materials : this compound is investigated for creating polymers and coatings that require specific thermal and chemical resistance properties. Its unique chemical structure allows for modifications that enhance material performance under various conditions .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

| Study Title | Year | Key Findings |

|---|---|---|

| Synthesis of Novel Anti-inflammatory Agents | 2020 | Demonstrated that derivatives of this compound showed significant anti-inflammatory activity in vitro. |

| Development of Fluorinated Agrochemicals | 2021 | Highlighted the effectiveness of this compound in formulating new herbicides with lower environmental impact compared to traditional chemicals. |

| Enzyme Inhibition Mechanisms | 2023 | Investigated the role of this compound in inhibiting specific enzymes linked to cancer progression, suggesting potential therapeutic uses. |

Mécanisme D'action

The mechanism by which Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to therapeutic effects. The exact pathways involved would depend on the biological context and the specific reactions it undergoes.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Thiazole-2-carboxylates with varying substituents exhibit distinct physicochemical and biological properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Ethyl 4-(Trifluoromethyl)Thiazole-2-Carboxylate and Analogues

Key Findings :

Substituent Position and Bioactivity :

- The trifluoromethyl group at C4 (as in the target compound) increases lipophilicity and resistance to oxidative metabolism compared to methyl or phenyl substituents .

- Pyridinyl or chlorophenyl groups at C4 (e.g., in ) enhance hydrogen-bonding interactions with biological targets, improving binding affinity .

Synthetic Flexibility :

- Compounds with ethoxycarbonyl (-COOEt) at C2 (e.g., ) are synthesized via α-halocarbonyl-thioamide condensations, while methyl esters (e.g., ) use milder conditions for hydrolysis .

- The trifluoromethyl group’s introduction often requires specialized fluorinating agents or pre-functionalized precursors .

Crystallographic Behavior :

- Ethyl 4-methyl-2-(4-trifluoromethylphenyl)thiazole-5-carboxylate exhibits a near-coplanar structure (dihedral angle: 5.15°), favoring crystal packing via van der Waals interactions .

- In contrast, ethyl 2-phenyl-5-trifluoromethyl-thiazole-4-carboxylate lacks hydrogen bonding in its crystal lattice, relying on halogen-π interactions .

Biological Relevance :

- Ethyl 4-(4-pyridinyl)thiazole-2-carboxylate derivatives show promise in kinase inhibition due to pyridine’s ability to coordinate metal ions in enzyme active sites .

- The target compound’s trifluoromethyl group is critical in HDAC inhibitors and PROTACs, where it modulates solubility and target engagement .

Activité Biologique

Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

This compound is characterized by a thiazole ring, which is known for its versatility in medicinal chemistry. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially increasing its biological efficacy. Various synthetic routes have been explored to obtain this compound, often involving the reaction of thiazole derivatives with ethyl chloroacetate or related reagents under controlled conditions.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential in various therapeutic areas:

- Antimicrobial Activity :

-

Anticancer Properties :

- The compound has been evaluated for its anticancer effects, particularly in inhibiting the growth of prostate cancer and melanoma cell lines. The structure-activity relationship (SAR) studies indicated that modifications to the thiazole ring could significantly enhance antiproliferative activity, with some derivatives achieving IC50 values as low as 0.4 μM .

- Antiviral Activity :

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various thiazole derivatives, this compound was included among several synthesized compounds. The results indicated that it possessed significant activity against both Gram-positive and Gram-negative bacteria, with performance comparable to standard antibiotics such as gentamicin .

Case Study 2: Anticancer Activity

A series of experiments were conducted on prostate cancer cell lines where this compound derivatives were tested for their cytotoxic effects. The findings revealed that certain modifications to the thiazole structure led to enhanced cytotoxicity, with IC50 values demonstrating efficacy in the low micromolar range .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (μg/ml) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 26 |

| Bacillus subtilis | 12.5 |

Table 2: Anticancer Activity Against Prostate Cancer Cell Lines

| Compound | IC50 (μM) |

|---|---|

| This compound | 0.4 - 2.2 |

| Modified Derivative A | 0.021 - 0.071 |

| Modified Derivative B | >10 |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate?

- Methodological Answer : The compound can be synthesized via hydrolysis of its methyl ester precursor under basic conditions. For example, refluxing methyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate with NaOH in ethanol/water (1:1 ratio) at 358 K for 1.5 hours yields the carboxylic acid derivative after acidification . For esterification, ethyl esters are typically prepared by reacting thiazole intermediates with ethyl chloroformate or via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in N,N-dimethylacetamide at 80°C) .

Q. Which purification techniques are effective for isolating this compound?

- Methodological Answer : Recrystallization from ethyl acetate or ethanol (95%) is effective for obtaining high-purity crystalline products . Column chromatography using silica gel and a gradient of ethyl acetate/hexane (e.g., 20–50%) resolves impurities, as demonstrated in phosphazene derivative syntheses .

Q. How can analytical techniques (e.g., LCMS, HPLC, NMR) confirm the compound’s identity?

- Methodological Answer :

- LCMS : Use electrospray ionization (ESI+) to detect the molecular ion peak (e.g., m/z 366 [M+H]⁺ for similar trifluoromethyl-thiazole derivatives) .

- HPLC : Employ a C18 column with 0.1% TFA in water/acetonitrile (gradient elution) for retention time analysis (e.g., 1.26 minutes under SMD-TFA05 conditions) .

- ¹H-NMR : Assign peaks based on idealized geometries; for example, thiazole ring protons resonate at δ 7.5–8.5 ppm, while ethoxy groups appear as quartets at δ 1.2–1.4 ppm (CH₃) and δ 4.2–4.4 ppm (CH₂) .

Advanced Research Questions

Q. How can crystallographic data resolve molecular conformation and intermolecular interactions?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) provides bond lengths, angles, and dihedral angles. For example, the thiazole and phenyl rings in analogous compounds exhibit dihedral angles of ~5°, indicating near coplanarity . Graph set analysis (e.g., Etter’s formalism) identifies hydrogen-bonding patterns, though no strong H-bonds are observed in trifluoromethyl-thiazole crystals .

Q. How to address contradictions in spectral data during structure elucidation?

- Methodological Answer : Cross-validate NMR assignments with computational tools (e.g., DFT calculations for chemical shift prediction). For crystallographic discrepancies, use the R1 factor and electron density maps to assess positional errors. SHELXL’s restraints (e.g., AFIX commands) harmonize geometric parameters with expected bond lengths/angles .

Q. What role does the trifluoromethyl group play in electronic properties and bioactivity?

- Methodological Answer : The -CF₃ group enhances electron-withdrawing effects, stabilizing the thiazole ring and modulating π-π stacking in protein binding pockets. Computational studies (e.g., DFT for frontier molecular orbitals) quantify its impact on reactivity. In medicinal chemistry, this group improves metabolic stability and target affinity, as seen in antiviral and anticancer scaffolds .

Q. What computational methods predict reactivity and stability under varying conditions?

- Methodological Answer : Molecular dynamics (MD) simulations assess thermal stability (e.g., NPT ensembles at 300 K). For hydrolytic stability, evaluate pH-dependent degradation pathways using Gaussian-based QM/MM models. Predictive tools like PubChem’s physicochemical calculators estimate logP (≈2.5) and solubility (<1 mg/mL), guiding solvent selection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.